(Phenylsulfonyl)acetonitrile

Catalog No.
S1941638
CAS No.
7605-28-9
M.F
C8H7NO2S
M. Wt
181.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Phenylsulfonyl)acetonitrile

CAS Number

7605-28-9

Product Name

(Phenylsulfonyl)acetonitrile

IUPAC Name

2-(benzenesulfonyl)acetonitrile

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

InChI

InChI=1S/C8H7NO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,7H2

InChI Key

ZFCFFNGBCVAUDE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CC#N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC#N
  • Synthesis of Complex Molecules

    The presence of the nitrile (CN) group makes (phenylsulfonyl)acetonitrile a potential building block for organic synthesis. Nitriles can be converted to various functional groups, allowing researchers to incorporate the phenylsulfonyl moiety (SO₂Ph) into more complex molecules ().

  • Study of Sulfonyl Group Interactions

    The phenylsulfonyl group (SO₂Ph) is a common functional group in pharmaceuticals and other biologically active molecules. Studies on (phenylsulfonyl)acetonitrile could contribute to the understanding of how this group interacts with other molecules and influences biological activity ().

  • Material Science Applications

    The combination of the aromatic character of the phenyl ring and the electron-withdrawing nature of the sulfonyl group could potentially lend (phenylsulfonyl)acetonitrile interesting properties for material science applications. However, further research is needed to explore this possibility.

(Phenylsulfonyl)acetonitrile is an organic compound characterized by its molecular formula C₈H₇NO₂S and a molecular weight of 181.21 g/mol. It appears as a white to off-white crystalline powder and has a melting point ranging from 112 to 114 °C. The compound is soluble in methanol and has a density of approximately 1.284 g/cm³ at 20 °C . Its structure features a phenylsulfonyl group attached to an acetonitrile moiety, which contributes to its unique chemical properties.

, including:

  • Condensation Reactions: It can react with benzaldehyde in a heterogeneous phase, both in the presence and absence of surfactants, leading to the formation of various derivatives .
  • Dehydrative Alkylation: This compound has been utilized under modified Mitsunobu conditions for the alkylation of alcohols, showcasing its versatility in organic synthesis .
  • Sulfonation: It can undergo sulfonation reactions, particularly when treated with chlorosulfonic acid in acetonitrile, yielding sulfonated derivatives that are valuable in further chemical transformations .

The synthesis of (Phenylsulfonyl)acetonitrile can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via condensation reactions involving phenylsulfonyl chloride and acetonitrile under appropriate conditions .
  • Modified Mitsunobu Reaction: This method allows for the formation of various alkylated products using (Phenylsulfonyl)acetonitrile as a key intermediate .
  • Sulfonation Techniques: Utilizing chlorosulfonic acid in acetonitrile can lead to sulfonated derivatives that further expand the synthetic utility of (Phenylsulfonyl)acetonitrile .

(Phenylsulfonyl)acetonitrile finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
  • Electrolyte Additive: Recent studies have explored its use as a high-voltage electrolyte additive in lithium-ion batteries, where it contributes to the formation of solid electrolyte interfaces .
  • Catalysis: Its derivatives are utilized in catalytic reactions, such as enantioselective Mannich-type reactions, demonstrating its role in asymmetric synthesis .

Several compounds share structural similarities with (Phenylsulfonyl)acetonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
BenzensulfonamideContains a sulfonamide groupKnown for its pharmaceutical applications
Phenylsulfonic AcidSulfonic acid derivativeUsed extensively in industrial applications
Cyanomethyl Phenyl SulfoneContains both nitrile and sulfone groupsExhibits unique reactivity patterns
2-(Phenylsulfonyl)acetic AcidCarboxylic acid derivativeUseful in medicinal chemistry

(Phenylsulfonyl)acetonitrile stands out due to its unique combination of functional groups that enhance its reactivity and applicability in diverse chemical contexts. Its role as an intermediate in complex organic syntheses further distinguishes it from similar compounds.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (88.89%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (86.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (13.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (86.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

7605-28-9

Wikipedia

(Phenylsulfonyl)acetonitrile

Dates

Modify: 2023-08-16

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